molecular formula C25H22N4O3 B11684293 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide

Cat. No.: B11684293
M. Wt: 426.5 g/mol
InChI Key: HZRRAKVAUVEWGI-WGOQTCKBSA-N
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Description

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazole ring, a benzyloxy group, and a carboxylic acid hydrazide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes the following steps:

    Formation of the pyrazole ring: This is achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Introduction of the benzyloxy group: This step involves the alkylation of the pyrazole ring with benzyl bromide in the presence of a base such as potassium carbonate.

    Formation of the carboxylic acid hydrazide: This is accomplished by reacting the benzyloxy-substituted pyrazole with hydrazine hydrate under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl bromide in the presence of potassium carbonate.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to influence cellular signaling.

    Altering gene expression: Affecting the transcription and translation of genes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • N’-(3-(Benzyloxy)-4-meo-benzylidene)3-(4-ethoxy-PH)-1H-pyrazole-5-carbohydrazide
  • 2-(3-Benzyloxy-4-meo-PH)-N-(2-(3-benzyloxy-4-methoxy-phenyl)-ethyl)-acetamide

Uniqueness

5-(4-Benzyloxy-PH)-2H-pyrazole-3-carboxylic acid (3-meo-benzylidene)-hydrazide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C25H22N4O3

Molecular Weight

426.5 g/mol

IUPAC Name

N-[(E)-(3-methoxyphenyl)methylideneamino]-3-(4-phenylmethoxyphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C25H22N4O3/c1-31-22-9-5-8-19(14-22)16-26-29-25(30)24-15-23(27-28-24)20-10-12-21(13-11-20)32-17-18-6-3-2-4-7-18/h2-16H,17H2,1H3,(H,27,28)(H,29,30)/b26-16+

InChI Key

HZRRAKVAUVEWGI-WGOQTCKBSA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=N/NC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC=CC(=C1)C=NNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OCC4=CC=CC=C4

Origin of Product

United States

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